trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid
Description
trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Properties
Molecular Formula |
C12H20NO4- |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
(3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1/t8-,9-/m0/s1 |
InChI Key |
ZFQQTPBWJCJGSV-IUCAKERBSA-M |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1C(=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC1C(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid typically involves the protection of the amine group in piperidine with a Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate under basic conditions. The reaction proceeds smoothly at room temperature and yields the desired Boc-protected piperidine derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification and quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: TFA, HCl in ethyl acetate, dioxane, or acetone.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action for trans-1-(Tert-butoxycarbonyl)-3-methyl-4-piperidinecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparison with Similar Compounds
- trans-1-(Tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid .
- trans-1-(Tert-butoxycarbonyl)-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid .
Uniqueness:
- The presence of the Boc group provides stability to the amine functionality, making it a valuable intermediate in organic synthesis.
- The compound’s specific structure allows for selective reactions, making it a versatile building block in the synthesis of complex molecules .
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